{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and potentially versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized with the desired alkyl groups. The final step involves the coupling of these functionalized pyrazole rings through a suitable linker, such as a methylamine group. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazole
- 1-(2-fluoroethyl)-3-methyl-1H-pyrazole
- 1-(propan-2-yl)-4-methyl-1H-pyrazole
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure with distinct alkyl substitutions. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-11(2)19-10-12(8-16-19)7-15-9-13-3-5-18(17-13)6-4-14/h3,5,8,10-11,15H,4,6-7,9H2,1-2H3 |
InChI Key |
NNIICQXFFDACLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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